- Dialkylzinc-accelerated α-trifluoromethylation of carbonyl compounds catalyzed by late-transition-metal complexesChemistry Letters, 2008, 37(10), 1080-1081,
Cas no 95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one)

95524-19-9 structure
Nome do Produto:2-(trifluoromethyl)cyclopentan-1-one
2-(trifluoromethyl)cyclopentan-1-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(Trifluoromethyl)cyclopentanone
- 2-(trifluoromethyl)cyclopentan-1-one
- 2-TRIFLUOROMETHYLCYCLOPENTANONE
- Cyclopentanone,2-(trifluoromethyl)-
- 2-(Trifluoromethyl)-Cyclopentanone
- Cyclopentanone, 2-(trifluoromethyl)
- 2-(Trifluoromethyl)cyclopentanone (ACI)
- 2-Trifluoromethyl-cyclopentanone
- AKOS006284242
- MFCD08166673
- CS-15870
- CS-0060764
- W18406
- 95524-19-9
- DTXSID30462197
- Cyclopentanone, 2-(trifluoromethyl)-
- LQVDWRMXWKNZNG-UHFFFAOYSA-N
- EN300-1601078
- DB-088880
-
- MDL: MFCD08166673
- Inchi: 1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2
- Chave InChI: LQVDWRMXWKNZNG-UHFFFAOYSA-N
- SMILES: O=C1C(C(F)(F)F)CCC1
Propriedades Computadas
- Massa Exacta: 152.04500
- Massa monoisotópica: 152.04489933g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 1
- Complexidade: 150
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.5
- Superfície polar topológica: 17.1Ų
Propriedades Experimentais
- PSA: 17.07000
- LogP: 1.91790
2-(trifluoromethyl)cyclopentan-1-one Informações de segurança
2-(trifluoromethyl)cyclopentan-1-one Dados aduaneiros
- CÓDIGO SH:2914700090
- Dados aduaneiros:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-(trifluoromethyl)cyclopentan-1-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM420184-1g |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95%+ | 1g |
$462 | 2024-07-18 | |
eNovation Chemicals LLC | Y0995921-1g |
2-(trifluoromethyl)cyclopentanone |
95524-19-9 | 95% | 1g |
$450 | 2024-08-02 | |
Enamine | EN300-1601078-2.5g |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95% | 2.5g |
$1517.0 | 2023-06-04 | |
Enamine | EN300-1601078-5.0g |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95% | 5g |
$2999.0 | 2023-06-04 | |
Enamine | EN300-1601078-0.1g |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95% | 0.1g |
$251.0 | 2023-06-04 | |
Enamine | EN300-1601078-5000mg |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95.0% | 5000mg |
$2999.0 | 2023-09-23 | |
Enamine | EN300-1601078-50mg |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95.0% | 50mg |
$168.0 | 2023-09-23 | |
Aaron | AR00IJVJ-50mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95% | 50mg |
$256.00 | 2023-12-14 | |
1PlusChem | 1P00IJN7-100mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95% | 100mg |
$143.00 | 2024-04-19 | |
1PlusChem | 1P00IJN7-250mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95% | 250mg |
$277.00 | 2024-04-19 |
2-(trifluoromethyl)cyclopentan-1-one Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Diethylzinc Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → 0 °C; 3 h, 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C
Referência
Synthetic Routes 2
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C
1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C
1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C
1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C
Referência
- Zincate-type enolate for radical α-trifluoromethylationTetrahedron Letters, 2007, 48(50), 8922-8925,
Synthetic Routes 4
Condições de reacção
Referência
- Photochemistry of 2-(perfluoroalkyl)cycloalkanonesJournal of Fluorine Chemistry, 1986, 30(4), 471-5,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
Referência
- Bi(CF3)3/Cu(OCOCH3)2 - a new system for the synthesis of 2-trifluoromethylcycloalkan-1-ones, trifluoromethylanilines and phenyl(trifluoromethyl)sulfaneJournal of Fluorine Chemistry, 2000, 106(2), 217-221,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 60 min, -78 °C
1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt
1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt
Referência
- Radical trifluoromethylation of ketone Li enolatesTetrahedron, 2006, 62(30), 7199-7203,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 60 min, -78 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran
1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s
1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran
1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s
1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt
Referência
- Facile Radical Trifluoromethylation of Lithium EnolatesOrganic Letters, 2005, 7(22), 4883-4885,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Diethylzinc Solvents: Hexane ; 1 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C
1.3 Solvents: Acetic acid , Tetrahydrofuran
1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C
1.3 Solvents: Acetic acid , Tetrahydrofuran
Referência
- Preparation of α-trifluoromethyl ketones from silyl enol ethers and iodotrifluoromethane, Japan, , ,
Synthetic Routes 9
Condições de reacção
1.1 Catalysts: Diethylzinc Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
Referência
- Theoretical study on radical trifluoromethylation of silyl enol ethers accelerated via complexation with dialkylzincHeterocycles, 2015, 90(2), 907-917,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
Referência
- Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with DialkylzincOrganic Letters, 2006, 8(21), 4671-4673,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 3 h, 30 ± 5 °C
Referência
- Direct C(sp3)-H trifluoromethylation of unactivated alkanes enabled by multifunctional trifluoromethyl copper complexesAngewandte Chemie, 2021, 60(10), 5467-5474,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Oxygen Solvents: Acetonitrile , Water ; 241 min, 20 - 25 °C
Referência
- Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl SulfinatesOrganic Letters, 2021, 23(13), 5107-5112,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C
1.3 Reagents: Triethylborane ; 2 h, -78 °C
1.4 Reagents: Acetic acid ; -78 °C → rt
1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C
1.3 Reagents: Triethylborane ; 2 h, -78 °C
1.4 Reagents: Acetic acid ; -78 °C → rt
Referência
- Radical trifluoromethylation of Ti ate enolate: Possible intervention of transformation of Ti(IV) to Ti(III) for radical terminationJournal of Fluorine Chemistry, 2006, 127(4-5), 539-544,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Ammonium persulfate Catalysts: Silver nitrate Solvents: tert-Butanol , Water ; 12 h, 30 °C
Referência
- Radical Desulfur-Fragmentation and Reconstruction of Enol Triflates: Facile Access to α-Trifluoromethyl KetonesAngewandte Chemie, 2017, 56(5), 1338-1341,
2-(trifluoromethyl)cyclopentan-1-one Raw materials
- 1-Pyrrolidino-1-cyclopentene
- Sodium Triflinate
- Cyclopentanone
- 1-Cyclopenten-1-ol, acetate
- cyclopent-1-en-1-yl trifluoromethanesulfonate
- Trifluoroiodomethane
- Bpycu(CF3)3
- 4-[2-(Trifluoromethyl)-1-cyclopenten-1-yl]morpholine
- 1-(Trimethylsiloxy)cyclopentene
2-(trifluoromethyl)cyclopentan-1-one Preparation Products
2-(trifluoromethyl)cyclopentan-1-one Literatura Relacionada
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95524-19-9)2-(trifluoromethyl)cyclopentan-1-one

Pureza:99%
Quantidade:1g
Preço ($):337.0